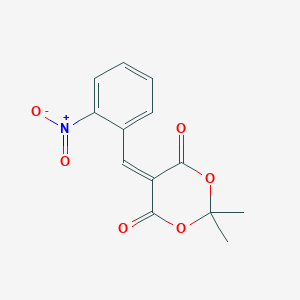
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione, commonly referred to as 2,2-dimethyl-5-nitro-1,3-dioxane-4,6-dione (DMN-DIOX), is a versatile organic compound that has a wide range of applications in scientific research. It is a highly reactive compound, and its unique properties make it a valuable tool for conducting complex experiments in the laboratory. DMN-DIOX is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis of New Derivatives : This compound is utilized in synthesizing new derivatives. For instance, it reacts with active methylene nitriles to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which have potential as drug precursors or perspective ligands (Dotsenko et al., 2019).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound result in unique derivatives. For example, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives, and with triphenylphosphine, it yields specific phosphonium salts (Al-Sheikh et al., 2009).
Pyrolytic Generation Studies : Studies have investigated the pyrolytic generation of methyleneketene from this compound. It forms stable adducts with cyclohexadiene and cyclopentadiene, leading to the identification of various pyrolysis products (Brown, Eastwood, & McMullen, 1976; 1977).
Supramolecular Structures : The compound forms different supramolecular structures when combined with other chemical entities. These structures have been analyzed using methods like X-ray crystallography to understand their molecular configurations (Low et al., 2002).
Synthesis for Quinolinones Preparation : The compound has been used for the synthesis of 2-cyano-4-quinolinones, highlighting its role in facilitating the preparation of complex organic compounds (Jeon & Kim, 2000).
Mechanistic Study in Synthesis Processes : It plays a role in the synthesis of 2,2-dimethyl-5-{aryl[(hetero)aryl]methyl}-1,3-dioxane-4,6-diones. Understanding the reaction mechanisms helps in delineating the scope and limitations of such processes (Najda et al., 2016).
properties
IUPAC Name |
2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZFMSUNUOFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

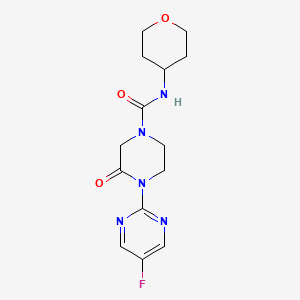
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
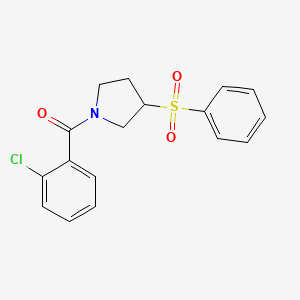
![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)
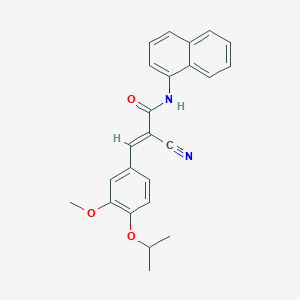
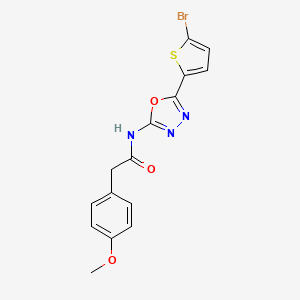
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)